

# AT7519 Hydrochloride: A Technical Overview of Phase I Clinical Trial Findings

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

AT7519 Hydrochloride is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, 2, 4, 5, 6, and 9.[1][2][3] By targeting these key regulators of the cell cycle and transcription, AT7519 has demonstrated anti-cancer activity in preclinical models, leading to its evaluation in clinical trials.[1][4] This technical guide provides an in-depth summary of the available results from Phase I clinical trials of AT7519, with a focus on quantitative data, experimental protocols, and the underlying mechanism of action.

### **Mechanism of Action**

AT7519 exerts its anti-tumor effects through a multi-pronged mechanism. It competitively inhibits ATP binding to various CDKs, leading to cell cycle arrest and apoptosis.[1][3] Key mechanisms include:

- Cell Cycle Inhibition: Inhibition of CDK1 and CDK2 leads to cell cycle blockade at the G0/G1 and G2/M phases.[1] This is evidenced by the reduced phosphorylation of CDK1 and CDK2 substrates such as Protein Phosphatase 1 alpha (PP1a), Retinoblastoma protein (Rb), and Nucleophosmin (NPM).[1]
- Transcriptional Inhibition: AT7519 inhibits CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex. This leads to decreased phosphorylation



of the C-terminal domain (CTD) of RNA polymerase II, resulting in the inhibition of transcription of short-lived anti-apoptotic proteins like McI-1 and XIAP.[2][5]

- Induction of Apoptosis: The combination of cell cycle arrest and transcriptional inhibition ultimately leads to programmed cell death (apoptosis) in cancer cells.[1][2]
- GSK-3β Activation: AT7519 has been shown to induce rapid dephosphorylation of GSK-3β at serine 9, leading to its activation and contributing to apoptosis.[2]

Below is a diagram illustrating the signaling pathway of AT7519.





Click to download full resolution via product page

Caption: Signaling pathway of AT7519 Hydrochloride.

#### **Phase I Clinical Trial Results**

Two key Phase I studies with different dosing schedules have been reported for AT7519 in patients with advanced solid tumors.

## **Study 1: Daily Dosing Schedule**

This study evaluated AT7519 administered as a 1-hour intravenous infusion on five consecutive days every three weeks.[6][7]

- Study Design: A '3+3' dose-escalation design was used.[6]
- Patient Population: Patients with advanced, refractory solid tumors.
- Dose Levels: Seven dose levels were investigated, ranging from 1.8 to 40 mg/m²/day.[6]
- Pharmacokinetics (PK): Blood samples were collected to monitor AT7519 plasma concentrations.
- Pharmacodynamics (PD): Surrogate tissues (skin biopsies) were collected before and after treatment to assess markers of CDK activity, such as Proliferating Cell Nuclear Antigen (PCNA) and Ki-67.[7][8] Serum samples were also analyzed for apoptosis markers like cleaved cytokeratin 18.[8]

Table 1: Dose-Limiting Toxicities (DLTs) for Daily Dosing Schedule[6]

| Dose Level (mg/m²/day) | DLTs Observed                                                                 |
|------------------------|-------------------------------------------------------------------------------|
| 34                     | QTc prolongation (Grade 5, one death), Fatigue (Grade 4), Mucositis (Grade 3) |
| 40                     | Hypotension, ST segment elevation                                             |

Table 2: Pharmacokinetic Parameters for Daily Dosing Schedule[6][8]



| Parameter               | Observation                           |
|-------------------------|---------------------------------------|
| Inter-patient Variation | Modest (<3-fold)                      |
| Exposure vs. Dose       | Linear increase with increasing doses |

Table 3: Clinical Activity for Daily Dosing Schedule[6]

| Response Category          | Number of Patients |
|----------------------------|--------------------|
| Prolonged Partial Response | 1                  |
| Stable Disease (>6 months) | 4                  |

Due to concerns about a dose-dependent increase in the QTc interval, this study was discontinued without establishing a maximum tolerated dose (MTD).[6][7]

## **Study 2: Intermittent Dosing Schedule**

This study evaluated AT7519 administered as a 1-hour intravenous infusion on days 1, 4, 8, and 11 every three weeks.[4][9]

- Study Design: A '3+3' dose-escalation design was employed.[4][9]
- Patient Population: Patients with advanced refractory solid tumors or non-Hodgkin's lymphoma.[4][9]
- Dose Levels: Four dose levels were evaluated.[4][9]
- Pharmacokinetics (PK): Pharmacokinetic samples were collected after the first infusion of AT7519.[4][9]
- Pharmacodynamics (PD): Pharmacodynamic samples were obtained from selected patients.
  [4][9]

Table 4: Dose-Limiting Toxicities (DLTs) for Intermittent Dosing Schedule[4][9]



| Dose Level (mg/m²) | DLTs Observed                                              |
|--------------------|------------------------------------------------------------|
| 21.6               | Grade 3 rash, mucositis, and infection without neutropenia |
| 27.0               | Grade 3 mucositis and fatigue                              |
| 32.4               | Grade 3 febrile neutropenia and hypokalemia                |

Table 5: Recommended Phase II Dose (RP2D)[4][9][10]

| Parameter | Value                  |
|-----------|------------------------|
| RP2D      | 27.0 mg/m <sup>2</sup> |

Table 6: Pharmacokinetic Parameters at RP2D (27.0 mg/m²)[4]

| Parameter | Value (mean ± SD) |
|-----------|-------------------|
| Cmax      | 591 ± 358 ng/mL   |

Table 7: Clinical Activity for Intermittent Dosing Schedule[4][9]

| Response Category | Details                                           |
|-------------------|---------------------------------------------------|
| Best Response     | Stable Disease in 10 out of 19 evaluable patients |
| Median Duration   | 3.3 months (range: 2.5 to 11.1 months)            |

This intermittent dosing schedule was found to be well-tolerated, and a recommended Phase II dose was established.[4][9] Notably, no clinically significant QTc prolongation was observed with this schedule.[4][9]

## **Experimental Workflows**

The general workflow for the Phase I clinical trials of AT7519 is depicted below.





Click to download full resolution via product page

Caption: Generalized workflow of the AT7519 Phase I trials.

### Conclusion

The Phase I clinical trials of **AT7519 Hydrochloride** have provided valuable insights into its safety, pharmacokinetics, and pharmacodynamics. While the daily dosing schedule was halted due to cardiac toxicity, the intermittent schedule was well-tolerated and established a



recommended Phase II dose of 27.0 mg/m².[4][6][9] At this dose, plasma concentrations of AT7519 exceeded those required for biological activity in preclinical models, and preliminary signs of anti-cancer activity were observed.[4] The pharmacodynamic data from these studies confirmed the on-target activity of AT7519 through the inhibition of CDK-related markers.[4][6] [9] These findings support the further clinical development of AT7519 in various malignancies, with ongoing and future studies likely to focus on the intermittent dosing schedule.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 2. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A phase I pharmacokinetic and pharmacodynamic study of AT7519, a cyclin-dependent kinase inhibitor in patients with refractory solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. astx.com [astx.com]
- 8. ascopubs.org [ascopubs.org]
- 9. A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177 PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177. [clin.larvol.com]
- To cite this document: BenchChem. [AT7519 Hydrochloride: A Technical Overview of Phase I Clinical Trial Findings]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1683947#at7519-hydrochloride-phase-i-clinical-trial-results]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com